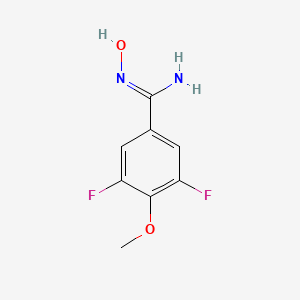
Indium chloride (InCl3) monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium chloride (InCl3) monohydrate is a chemical compound with the formula InCl3·H2O. It is a white, flaky solid that is highly soluble in water and other solvents like tetrahydrofuran and ethanol . This compound is widely used in organic synthesis as a Lewis acid and is the most available soluble derivative of indium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium chloride (InCl3) can be synthesized by reacting indium metal with chlorine gas. The reaction is highly exothermic and produces indium trichloride directly . Another method involves using an electrochemical cell in a mixed methanol-benzene solution .
Industrial Production Methods: In industrial settings, indium chloride is often produced by dissolving indium metal in hydrochloric acid, followed by crystallization to obtain the desired product .
Types of Reactions:
Oxidation: Indium chloride can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced by lithium hydride in diethyl ether solution to form indium hydride complexes.
Common Reagents and Conditions:
Oxidation: Chlorine gas or other oxidizing agents.
Reduction: Lithium hydride in diethyl ether solution.
Substitution: Various donor ligands like chloride ions.
Major Products:
Oxidation: Higher oxidation state indium compounds.
Reduction: Indium hydride complexes.
Substitution: Various indium-ligand complexes.
Scientific Research Applications
Indium chloride (InCl3) monohydrate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of radiopharmaceuticals for diagnostic imaging.
Industry: Used in the fabrication of photoanodes for dye-sensitized solar cells and as an additive in alkaline-manganese batteries to deter gassing
Mechanism of Action
Indium chloride acts primarily as a Lewis acid, accepting electron pairs from donor ligands. This property makes it highly effective in catalyzing various organic reactions. In biological systems, it can be used to label monoclonal antibodies for diagnostic imaging .
Comparison with Similar Compounds
- Aluminium chloride (AlCl3)
- Gallium trichloride (GaCl3)
- Thallium (III) chloride (TlCl3)
Comparison:
- Aluminium chloride (AlCl3): Similar to indium chloride, aluminium chloride is also a Lewis acid used in organic synthesis. it forms a molecular dimer (Al2Cl6) in the molten state, unlike indium chloride which conducts electricity in the molten state .
- Gallium trichloride (GaCl3): Gallium trichloride crystallizes as dimers containing Ga2Cl6, whereas indium chloride forms a layered structure with octahedrally coordinated indium centers .
- Thallium (III) chloride (TlCl3): Thallium chloride shares a similar layered structure with indium chloride, but thallium compounds are generally more toxic .
Indium chloride (InCl3) monohydrate stands out due to its high solubility and versatility in various applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
1332498-33-5 |
|---|---|
Molecular Formula |
Cl3H2InO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
indium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
KYCHGXYBBUEKJK-UHFFFAOYSA-K |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



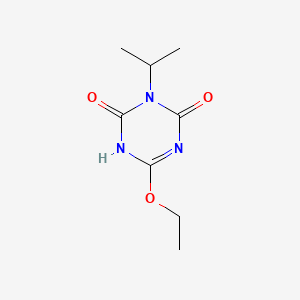
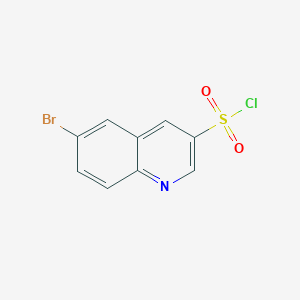
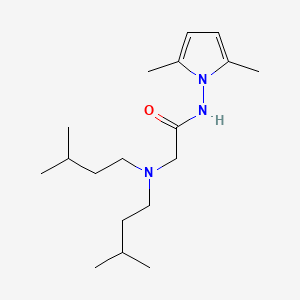
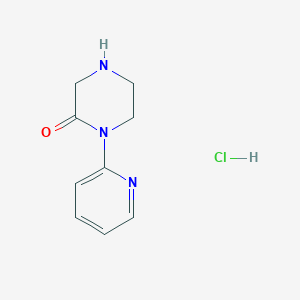

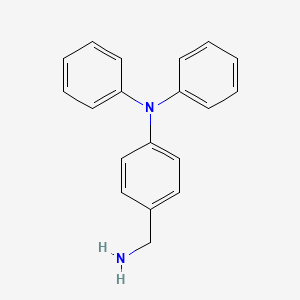
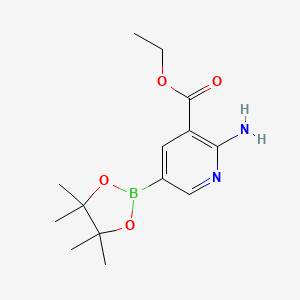


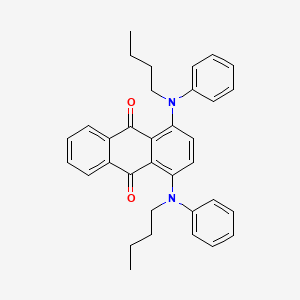
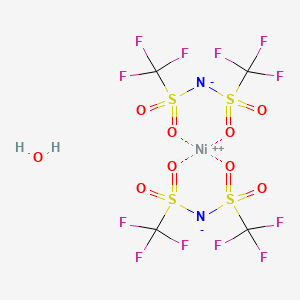
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
